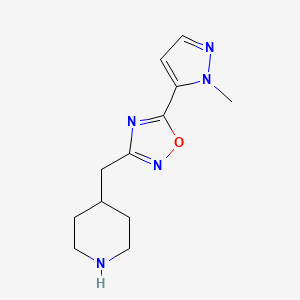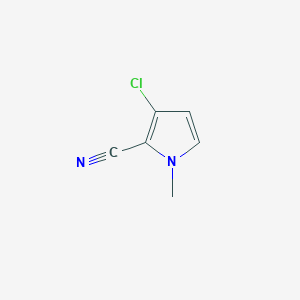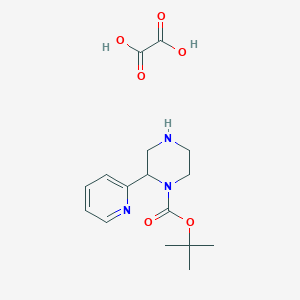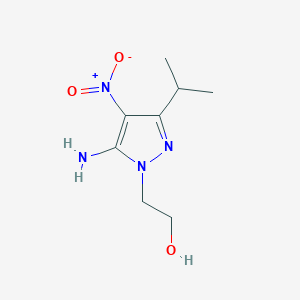![molecular formula C14H10IN3O2 B11786937 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide](/img/structure/B11786937.png)
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide is a chemical compound with the molecular formula C14H10IN3O2. It is a derivative of benzo[d]oxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its ring structure. The presence of the iodophenyl group and the carbohydrazide moiety makes this compound interesting for various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide typically involves the following steps:
Formation of the benzo[d]oxazole core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative.
Introduction of the iodophenyl group: This step involves the iodination of the phenyl ring, which can be done using iodine and an oxidizing agent such as hydrogen peroxide.
Formation of the carbohydrazide moiety: This can be achieved by reacting the benzo[d]oxazole derivative with hydrazine or its derivatives under suitable conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The iodophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxidized benzo[d]oxazole derivatives, while substitution reactions can lead to the formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study biological processes involving benzo[d]oxazole derivatives.
Industry: It can be used in the development of new materials with specific properties, such as conductivity and fluorescence.
Wirkmechanismus
The mechanism of action of 2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide involves its interaction with various molecular targets and pathways. The iodophenyl group can interact with specific proteins and enzymes, while the benzo[d]oxazole core can interact with nucleic acids and other biomolecules. These interactions can lead to changes in cellular processes, such as gene expression and signal transduction.
Vergleich Mit ähnlichen Verbindungen
2-(3-Iodophenyl)benzo[d]oxazole-5-carbohydrazide can be compared with other similar compounds, such as:
2-(3-Chlorophenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a chlorophenyl group instead of an iodophenyl group, which can lead to different chemical and biological properties.
2-(3-Methoxyphenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a methoxyphenyl group, which can affect its reactivity and interactions with biomolecules.
2-(3-Nitrophenyl)benzo[d]oxazole-5-carbohydrazide: This compound has a nitrophenyl group, which can influence its electronic properties and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to unique chemical and biological properties.
Eigenschaften
Molekularformel |
C14H10IN3O2 |
|---|---|
Molekulargewicht |
379.15 g/mol |
IUPAC-Name |
2-(3-iodophenyl)-1,3-benzoxazole-5-carbohydrazide |
InChI |
InChI=1S/C14H10IN3O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(19)18-16)4-5-12(11)20-14/h1-7H,16H2,(H,18,19) |
InChI-Schlüssel |
LEVMSQDVCMZLCV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)C2=NC3=C(O2)C=CC(=C3)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(Benzo[d]thiazol-2-ylsulfonyl)piperidine-3-carboxylic acid](/img/structure/B11786865.png)





![Benzyl 3-(methylamino)-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B11786913.png)
![4-Chloro-2-cyclopentylpyrido[3,4-d]pyrimidine](/img/structure/B11786915.png)
![2-oxo-3,4-dihydro-1H-[1,4]thiazino[4,3-a]benzimidazole-8-carboxylic acid](/img/structure/B11786924.png)




